Cas no 2137879-21-9 (3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl-)

3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl- 化学的及び物理的性質

名前と識別子

-

- 3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl-

-

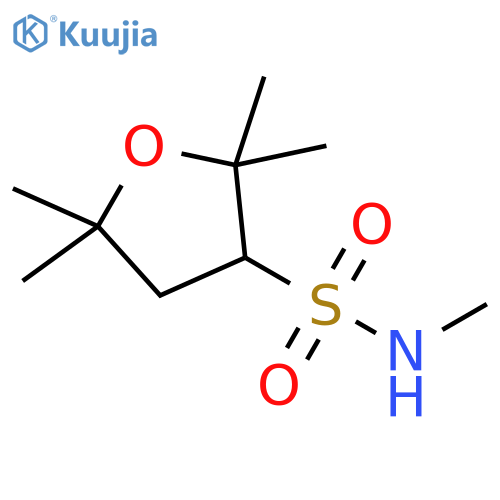

- インチ: 1S/C9H19NO3S/c1-8(2)6-7(9(3,4)13-8)14(11,12)10-5/h7,10H,6H2,1-5H3

- InChIKey: PLHMJUYDGQHANP-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)CC(S(NC)(=O)=O)C1(C)C

3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-680495-5.0g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 5.0g |

$3065.0 | 2025-03-12 | |

| Enamine | EN300-680495-2.5g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 2.5g |

$2071.0 | 2025-03-12 | |

| Enamine | EN300-680495-0.5g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 0.5g |

$1014.0 | 2025-03-12 | |

| Enamine | EN300-680495-1.0g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 1.0g |

$1057.0 | 2025-03-12 | |

| Enamine | EN300-680495-0.05g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 0.05g |

$888.0 | 2025-03-12 | |

| Enamine | EN300-680495-10.0g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 10.0g |

$4545.0 | 2025-03-12 | |

| Enamine | EN300-680495-0.1g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 0.1g |

$930.0 | 2025-03-12 | |

| Enamine | EN300-680495-0.25g |

N,2,2,5,5-pentamethyloxolane-3-sulfonamide |

2137879-21-9 | 95.0% | 0.25g |

$972.0 | 2025-03-12 |

3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl- 関連文献

-

1. Book reviews

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl-に関する追加情報

3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl- (CAS No. 2137879-21-9)

3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl- is a compound with the CAS registry number 2137879-21-9. This compound is a derivative of furan sulfonamide and has been the subject of recent studies in the field of organic chemistry and materials science. The molecule's structure includes a tetrahydrofuran ring substituted with multiple methyl groups and an sulfonamide functional group. This unique combination of structural features makes it a versatile compound with potential applications in various industries.

Recent research has highlighted the importance of sulfonamide derivatives in drug discovery and material synthesis. The presence of the sulfonamide group in 3-Furansulfonamide confers it with properties such as high stability and strong hydrogen bonding capabilities. These properties make it an attractive candidate for use in pharmaceuticals, where stability and bioavailability are critical factors. Additionally, the tetrahydrofuran ring provides flexibility to the molecule, enhancing its ability to interact with biological targets.

In terms of synthesis, 3-Furansulfonamide can be prepared through various methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of furan derivatives with sulfonyl chlorides in the presence of a base. This method has been optimized in recent studies to improve yield and purity. The compound's synthesis has also been explored using green chemistry principles, which aim to minimize environmental impact while maintaining high efficiency.

The chemical properties of CAS No. 2137879-21-9 have been extensively studied. It is known to exhibit good solubility in polar solvents such as water and methanol due to the sulfonamide group's hydrophilic nature. Its melting point and boiling point have been determined experimentally and are consistent with its molecular weight and functional groups. Furthermore, spectroscopic analyses (IR, NMR) have confirmed its structure and purity.

In terms of applications, 3-Furansulfonamide has shown promise in several areas. In materials science, it has been used as a building block for synthesizing advanced polymers with improved thermal stability and mechanical properties. In pharmaceutical research, it has been investigated as a potential lead compound for developing drugs targeting specific enzymes or receptors.

The environmental impact of CAS No. 2137879-21-9 has also been a topic of interest. Studies have assessed its biodegradability under various conditions and found that it degrades moderately under aerobic conditions but persists longer under anaerobic conditions. This information is crucial for determining its safety profile and potential risks to ecosystems.

In conclusion, 3-Furansulfonamide, with its unique structure and functional groups, continues to be an important compound in both academic research and industrial applications. Its versatility makes it a valuable tool for chemists seeking to develop new materials or pharmaceuticals. As research into this compound progresses, new insights into its properties and applications are expected to emerge.

2137879-21-9 (3-Furansulfonamide, tetrahydro-N,2,2,5,5-pentamethyl-) 関連製品

- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)

- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)

- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)

- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)

- 1391067-96-1((2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt)

- 33332-03-5(4-(Dimethylamino)oxan-3-ol)

- 221263-97-4(NBD-CO-Hz 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole)

- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)